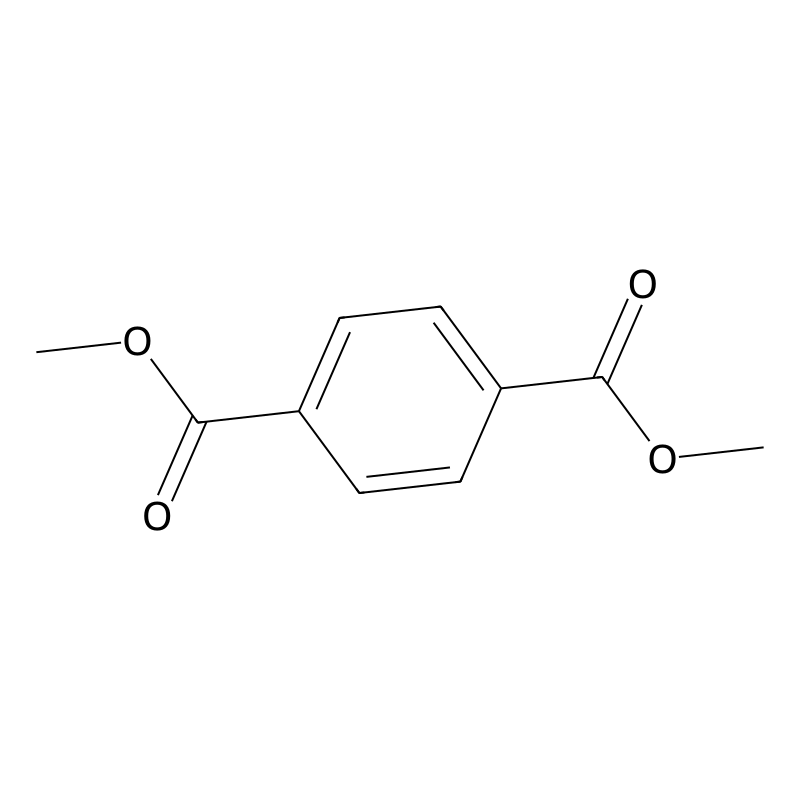

Dimethyl terephthalate

C10H10O4

C10H10O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H10O4

C10H10O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.78e-05 M

Soluble in ether and hot alcohol

Soluble in chloroform; slightly soluble in ethanol. methanol

0.3 G/ML IN HOT WATER

In water, 19 mg/L at 25 °C

Solubility in water at 13 °C: very poo

Synonyms

Canonical SMILES

Polyethylene terephthalate (PET)

DMT undergoes a chemical reaction with ethylene glycol to form PET, a versatile and widely used plastic employed in various research settings. PET finds applications in:

- Laboratory bottles and containers: Due to its excellent chemical resistance and transparency, PET is commonly used for storing and handling various solutions and chemicals in research laboratories [].

- Cell culture flasks and dishes: PET's biocompatibility and clarity make it suitable for cultivating and observing cells in biological research [].

- Microfluidic devices: PET can be micromachined to create intricate channels and chambers used in microfluidic devices for precise manipulation of fluids in biological and chemical research [].

Other polymers

DMT also serves as a precursor for various other polymers, such as polybutylene terephthalate (PBT), used in research applications like creating microfluidic chips and other lab equipment due to its high thermal stability and mechanical strength [].

Research on Environmental Interactions & Biodegradation

While not directly used in research, DMT has been the subject of scientific studies regarding its:

- Environmental fate and degradation: Researchers are investigating the behavior of DMT in the environment, including its persistence, breakdown pathways, and potential impacts on ecosystems. This research helps develop strategies for managing the environmental impact of DMT and related chemicals [].

- Biodegradation by microorganisms: Studies are exploring the potential of specific microorganisms to degrade DMT, potentially offering more sustainable and environmentally friendly methods for managing its disposal and minimizing its environmental footprint [].

Ongoing Research on Toxicity and Safety

DMT exposure has been linked to potential health concerns, and ongoing research is crucial for understanding its safety profile. This research involves:

- Toxicity studies: Scientists are investigating the potential for DMT exposure to cause adverse effects in various biological systems, including studies on animals to assess potential risks associated with human exposure [].

- Development of safer alternatives: Research efforts are ongoing to develop alternative chemicals that can fulfill the same industrial functions as DMT but with potentially lower associated risks, contributing to the development of safer and more sustainable practices [].

Dimethyl terephthalate is an organic compound with the chemical formula C₁₀H₁₀O₄. It is a diester derived from terephthalic acid and methanol, characterized by its white solid form that melts into a colorless liquid upon heating. Dimethyl terephthalate is primarily used as an intermediate in the production of polyesters, particularly polyethylene terephthalate, which is widely utilized in the manufacture of plastic bottles and textiles .

- Esterification: The direct esterification of terephthalic acid with methanol produces dimethyl terephthalate:This reaction typically occurs at elevated temperatures (250–300 °C) in the presence of a catalyst .

- Hydrolysis: Dimethyl terephthalate can be hydrolyzed to yield terephthalic acid, which is a critical monomer for polyester synthesis. This reaction can be catalyzed by various agents, including zinc acetate .

- Transesterification: Dimethyl terephthalate can react with alcohols to form different esters. For example, transesterification with 2-ethylhexanol produces bis-(2-ethylhexyl) terephthalate .

Dimethyl terephthalate can be synthesized through various methods:

- Direct Esterification: This conventional method involves reacting terephthalic acid with methanol under heat and pressure.

- Witten Process: A more complex multistep process that starts with p-xylene. It involves oxidation to produce methyl p-toluate, followed by esterification with methanol. The process includes recycling lighter esters and distillation to purify the final product .

- Biorenewable Synthesis: Recent advancements have introduced methods to synthesize dimethyl terephthalate from renewable sources, such as through Diels-Alder reactions involving biomass-derived compounds .

Dimethyl terephthalate serves multiple industrial applications:

- Polyester Production: It is a key precursor for producing polyesters like polyethylene terephthalate, polytrimethylene terephthalate, and polybutylene terephthalate.

- Plastic Recycling: Due to its volatility, dimethyl terephthalate is also involved in recycling processes for plastics such as polyethylene terephthalate.

- Chemical Intermediate: It acts as an intermediate in synthesizing various other chemicals and esters used in different industrial applications .

Studies on the interactions of dimethyl terephthalate reveal its reactivity with strong oxidizing agents and caustic solutions. When mixed with air or exposed to high temperatures, it can form hazardous mixtures. Additionally, it has been shown to generate flammable hydrogen when reacting with alkali metals or hydrides . The compound's health hazards include skin burns upon contact and potential respiratory irritation from inhalation of vapors.

Dimethyl terephthalate belongs to a class of compounds known as phthalates and is structurally related to other benzenedicarboxylic acid esters. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl phthalate | Ester of phthalic acid | Commonly used as a plasticizer |

| Dimethyl isophthalate | Ester of isophthalic acid | Used in specialty polymers |

| Diethyl terephthalate | Ester of terephthalic acid | Often used in coatings and adhesives |

| Dimethyl succinate | Ester of succinic acid | Used as a solvent and in organic synthesis |

Dimethyl terephthalate is unique due to its specific application in polyester production and recycling processes compared to other similar compounds that may serve different industrial purposes or have distinct physical properties .

The synthesis of DMT traces back to the mid-20th century, driven by the demand for polyester materials. The Witten-Katzschmann process, developed in 1953 by Prof. Ewald Katzschmann at Evonik Industries, revolutionized large-scale DMT production. This method involves alternating oxidation and esterification steps starting from para-xylene:

- Oxidation: para-Xylene is oxidized to methyl para-toluate (PT) using cobalt-based catalysts.

- Esterification: PT undergoes further oxidation and esterification with methanol to yield DMT.

By the 1960s, the Amoco process emerged, enabling direct oxidation of para-xylene to terephthalic acid (TPA), which is then esterified to DMT. This method reduced intermediate steps but required high-purity TPA. Today, over 60% of global DMT production employs the Witten process due to its tolerance for lower-purity feedstocks.

Direct Esterification of Terephthalic Acid

Direct esterification of terephthalic acid with methanol represents one of the fundamental synthetic approaches for dimethyl terephthalate production [1] [4]. The reaction proceeds through a condensation mechanism where terephthalic acid reacts with methanol under elevated temperature and pressure conditions, producing dimethyl terephthalate and water as a byproduct [4]. This process typically requires temperatures ranging from 220 to 300 degrees Celsius and pressures between 2 to 2.8 megapascals to achieve optimal conversion rates [2].

The reaction mechanism follows a sequential two-step esterification process where terephthalic acid first converts to monomethyl terephthalate, which subsequently undergoes further esterification to form dimethyl terephthalate [23]. Research has demonstrated that the esterification of terephthalic acid with methanol exhibits first-order kinetics with respect to both reactants under acid-catalyzed conditions [6] [23]. The activation energy for this reaction has been determined to be significantly influenced by the solubility of terephthalic acid in the reaction medium [26].

Optimization studies have revealed that the molar ratio of methanol to terephthalic acid significantly affects conversion efficiency [2]. Industrial applications typically employ methanol to terephthalic acid ratios ranging from 2:1 to 5:1 to drive the equilibrium toward product formation [2]. The reaction selectivity toward dimethyl terephthalate can reach 94.1 percent under optimized conditions using appropriate catalytic systems [1].

| Parameter | Optimal Range | Conversion Rate |

|---|---|---|

| Temperature | 220-300°C | 85-100% |

| Pressure | 2.0-2.8 MPa | 90-95% |

| Methanol:Terephthalic Acid Ratio | 2:1 to 5:1 | 80-100% |

| Reaction Time | 4-8 hours | 85-94% |

The direct esterification route offers advantages in terms of equipment simplicity and reduced processing steps compared to alternative synthetic pathways [2]. However, the process requires careful water removal to prevent hydrolysis reactions that could reduce overall yield [4] [30].

Transesterification Pathways

Transesterification represents an alternative synthetic route for dimethyl terephthalate production, particularly utilizing dimethyl terephthalate precursors or other ester intermediates [3] [6]. The transesterification of dimethyl terephthalate with ethylene glycol has been extensively studied as a model system for understanding reaction kinetics and mechanism [6] [7]. This process typically operates at lower temperatures than direct esterification, ranging from 100 to 150 degrees Celsius [3].

The reaction mechanism involves the exchange of alkoxy groups between ester molecules, facilitated by appropriate catalytic systems [6]. Kinetic investigations have demonstrated that transesterification follows first-order kinetics with respect to both the ester substrate and the transesterifying agent [6]. The reaction rate is significantly influenced by catalyst concentration and reaction temperature [7].

Catalyst screening studies have identified several effective systems for transesterification reactions, including zinc-modified hydrotalcites and titanium-based compounds [7] [17]. Zinc-modified hydrotalcite catalysts have shown particularly promising results, achieving 64.1 percent conversion with 96.1 percent selectivity toward the desired product under optimized conditions [7]. The apparent activation energy for transesterification using these catalytic systems has been determined to be 9.64 kilocalories per mole [7].

The transesterification pathway offers several advantages, including milder reaction conditions and the ability to utilize various ester feedstocks [7]. However, the process typically requires longer reaction times compared to direct esterification approaches [6].

Industrial-Scale Production Processes

Witten Process for Para-Xylene Oxidation

The Witten process represents the predominant industrial methodology for dimethyl terephthalate production, utilizing para-xylene as the primary feedstock [8] [9] [10]. This process involves the stepwise oxidation and esterification of para-xylene through carefully controlled reaction sequences [9]. The process typically begins with the oxidation of para-xylene and recycled methyl para-toluate using oxygen-containing gas in the presence of heavy metal catalysts [8].

The oxidation stage produces para-toluic acid and monomethyl terephthalate as primary products at elevated temperatures and pressures [8]. Current industrial practice employs cobalt acetate as the primary oxidation catalyst, often in combination with manganese acetate as a co-catalyst [9]. The total metal catalyst concentration typically ranges from 0.001 to 0.1 weight percent of the total oxidation reaction mixture [9].

The subsequent esterification stage converts the oxidation products to methyl para-toluate and dimethyl terephthalate using methanol at elevated temperatures and pressures [8]. The weight ratio of methanol to oxidation product is maintained between 0.2 and 1.0 in large-scale industrial operations [8]. The process utilizes forced circulation evaporators heated with low-pressure steam to vaporize reaction methanol at pressures of 4 to 8 bar [8].

| Process Stage | Temperature | Pressure | Catalyst | Conversion |

|---|---|---|---|---|

| Oxidation | 200-250°C | 20-30 bar | Co/Mn acetates | 80-90% |

| Esterification | 220-280°C | 25-30 bar | Acid catalysts | 85-95% |

| Purification | 150-200°C | Variable | None | 95-99% |

The Witten process offers several advantages including high overall yields and the ability to process large volumes of feedstock [10]. The process has been successfully implemented by major chemical companies worldwide, with foreign exchange components typically representing 44 percent of total investment costs [10].

Continuous Distillation and Purification Systems

Industrial-scale purification of dimethyl terephthalate relies on sophisticated continuous distillation systems designed to achieve high purity products [11]. The purification process typically employs three separate distillation zones in sequence, with the first two zones utilizing either packed or plate-type columns, while the third zone employs a plate-type column configuration [11].

The first distillation zone removes low-boiling impurities including methyl benzoate, tolualdehyde isomers, and methyl para-toluate [11]. The overhead vapors from this stage contain substantial heat content that can be recovered through indirect-cooled condensers for steam generation [11]. The second distillation zone further purifies the material by removing additional low-boiling components while concentrating the dimethyl terephthalate content [11].

The third distillation zone represents the final purification stage, where high-purity dimethyl terephthalate is recovered as a liquid side stream [11]. The bottom product from this zone contains substantially all methyl hydrogen terephthalate present in the crude material, plus any formed during the distillation process [11]. This fraction can be subjected to separate distillation in a heels recovery column to maximize dimethyl terephthalate recovery [11].

Continuous distillation systems achieve dimethyl terephthalate purities exceeding 99.9 percent under optimized operating conditions [11]. The process generates various side streams that can be recycled to earlier process stages to maximize overall efficiency [11]. Modern industrial installations incorporate heat integration systems to minimize energy consumption and maximize thermal efficiency [11].

Catalytic Mechanisms in Dimethyl Terephthalate Synthesis

Transition Metal Catalyst Systems

Transition metal catalysts play a crucial role in dimethyl terephthalate synthesis, particularly in both oxidation and esterification stages [15] [36]. The most commonly employed transition metal systems include acetates of zinc, manganese, cobalt, and lead, which demonstrate high catalytic efficiency in esterification reactions [15]. These catalysts function through coordination with reactant molecules, facilitating bond formation and cleavage processes [36].

Zinc-based catalyst systems have received extensive investigation due to their effectiveness in both esterification and transesterification reactions [15]. Zinc acetate demonstrates particularly high activity in dimethyl terephthalate synthesis, with optimal performance achieved at specific metal-to-reactant ratios [15]. The catalytic mechanism involves coordination of the zinc center with carbonyl oxygen atoms, activating the ester functionality toward nucleophilic attack [15].

Cobalt and manganese acetates are primarily employed in the oxidation stages of the Witten process [9]. These catalysts facilitate the conversion of para-xylene derivatives to carboxylic acid intermediates through radical-mediated oxidation pathways [9]. The catalytic cycle involves metal ion redox processes that generate reactive oxygen species capable of abstracting hydrogen atoms from methyl groups [9].

Recent developments have focused on heterogeneous transition metal catalyst systems to address environmental and separation concerns associated with homogeneous catalysts [1]. Supported metal oxide catalysts on various carriers including titanium dioxide, zirconia, and alumina have shown promising activity for esterification reactions [14]. These systems offer advantages including easier catalyst recovery and reduced product contamination [1].

| Catalyst System | Metal Loading | Activity | Selectivity | Reusability |

|---|---|---|---|---|

| Zinc Acetate | 0.1-1.0% | High | 85-95% | Limited |

| Cobalt Acetate | 0.001-0.1% | Very High | 80-90% | Limited |

| Supported Metal Oxides | 1-10% | Moderate | 90-98% | Excellent |

| Transition Metal Complexes | 0.5-2.0% | High | 88-96% | Good |

Acid/Base-Mediated Reaction Kinetics

Acid-catalyzed esterification represents the predominant mechanism for dimethyl terephthalate formation through direct esterification pathways [32] [33]. The reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent elimination of water [33]. This mechanism is commonly abbreviated as protonation-addition-deprotonation-protonation-elimination-deprotonation [33].

The kinetic behavior of acid-catalyzed esterification follows second-order kinetics, being first-order with respect to both the carboxylic acid and methanol concentrations [23] [34]. The reaction rate constant demonstrates a linear dependence on acid catalyst concentration within typical operating ranges [23]. Strong mineral acids including sulfuric acid and para-toluenesulfonic acid serve as effective catalysts, with performance proportional to the concentration of available protons [23].

Solid acid catalysts have emerged as environmentally favorable alternatives to homogeneous acid systems [1]. Zeolite-based catalysts, particularly beta zeolite, have demonstrated exceptional performance in terephthalic acid esterification [1]. Under optimized conditions, beta zeolite achieves 100 percent terephthalic acid conversion with 94.1 percent dimethyl terephthalate selectivity [1]. The catalytic activity correlates with acid site strength, specific surface area, and mesoporous structure of the zeolite material [1].

Base-catalyzed mechanisms are primarily relevant in transesterification reactions rather than direct esterification from carboxylic acids [32]. However, basic catalysts including hydrotalcites and modified metal oxides have shown effectiveness in transesterification processes [7]. The base-catalyzed mechanism involves deprotonation of the alcohol component, generating a nucleophilic alkoxide species that attacks the ester carbonyl carbon [32].

The reaction kinetics are significantly influenced by temperature, with activation energies typically ranging from 10 to 25 kilocalories per mole depending on the specific catalyst system employed [7] [27]. Mass transfer effects become important at higher conversions, particularly in heterogeneous catalytic systems where diffusion limitations may affect overall reaction rates [1].

| Catalyst Type | Mechanism | Activation Energy | Operating Temperature | Conversion Rate |

|---|---|---|---|---|

| Strong Acids | Protonation-Addition | 15-20 kcal/mol | 180-250°C | Fast |

| Solid Acids | Surface Acid Sites | 12-18 kcal/mol | 200-300°C | Moderate |

| Basic Systems | Alkoxide Formation | 8-15 kcal/mol | 150-200°C | Moderate |

| Metal Complexes | Coordination | 10-16 kcal/mol | 180-220°C | Fast |

Phase Transition Behavior

The phase transition behavior of dimethyl terephthalate exhibits well-defined characteristics across different temperature ranges. The compound demonstrates a distinct solid-liquid transition at a melting point of 140-142°C (413.8 K), with multiple sources confirming this narrow temperature range [1] [2] [3]. The triple point temperature has been precisely determined at 413.88 K through solubility equilibrium studies [4].

The heat of fusion for dimethyl terephthalate ranges from 31.6 to 32.1 kilojoules per mole, equivalent to 159.1 kilojoules per kilogram [5] [6] [1]. Differential scanning calorimetry studies have provided consistent measurements across different research groups, with Elliott and Chris reporting 31.631 kilojoules per mole at 413.79 K, while Karyakin and Shvetsova determined 32.000 kilojoules per mole at 415.4 K [1]. These values demonstrate the thermal energy required for the crystalline-to-liquid phase transition.

The compound exhibits stable crystalline behavior under normal conditions, with no evidence of polymorphic transitions in the temperature range below melting. Crystallization from various solvents has been extensively studied, with melt crystallization processes demonstrating effective purification capabilities [7]. The crystallization behavior shows temperature-dependent solubility characteristics, particularly in industrial purification processes where temperatures ranging from 110°C to 140°C are employed for optimal separation [7].

Vapor-Liquid Equilibrium Studies

Vapor-liquid equilibrium properties of dimethyl terephthalate have been characterized through extensive vapor pressure measurements and thermodynamic modeling. The vapor pressure exhibits exponential temperature dependence, with values of 1.4 Pascal at 25°C and 1.15 millimeters of mercury at 93°C [8] [9] [3]. The boiling point under atmospheric pressure occurs at 288°C (561 K) [8] [10] [2].

The heat of vaporization has been determined through both experimental measurements and theoretical calculations. OXXYNOVA reports an experimental value of 342.5 kilojoules per kilogram for the liquid phase [5] [6], while Joback group contribution methods calculate 59.1 kilojoules per mole [4]. These values indicate substantial intermolecular forces that must be overcome during the liquid-to-vapor transition.

Vapor-liquid equilibrium studies in industrial applications have focused on separation processes involving dimethyl terephthalate with methanol and other solvents. Patent literature describes vapor-liquid equilibrium conditions where dimethyl terephthalate can be operated at atmospheric pressure in methanol distillation columns [11] [12]. The compound demonstrates favorable volatility characteristics for distillation-based purification, with the vapor phase being effectively condensed through controlled temperature management.

The Antoine equation parameters for vapor pressure correlation have been established through experimental data fitting. The relationship follows the form ln(Pvp) = A + B/(T + C), with coefficient values enabling accurate vapor pressure predictions across the operational temperature range [4]. Critical temperature and pressure data remain limited in the literature, indicating the need for additional high-temperature studies [13] [4].

Spectroscopic Profiling Techniques

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of dimethyl terephthalate through distinct chemical shift patterns. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals two characteristic multipicity patterns: aromatic protons appearing at 8.09-8.12 parts per million and methoxy protons at 3.90-3.96 parts per million [14] [15] [16]. The aromatic protons integrate for four hydrogen atoms, consistent with the symmetrical para-disubstituted benzene ring, while the methoxy protons integrate for six hydrogen atoms representing the two equivalent ester groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through multiple carbon environments. The carbonyl carbon signals appear in the downfield region at approximately 165-167 parts per million, characteristic of ester functional groups [17] [18]. Aromatic carbon signals cluster in the 129-134 parts per million range, while the methoxy carbon atoms resonate at 52-53 parts per million [17] [19]. The symmetrical molecular structure results in simplified spectra with fewer signals than would be observed for non-equivalent substitution patterns.

The compound serves as a valuable internal standard for quantitative nuclear magnetic resonance experiments due to its chemical stability and well-defined integration ratios [20] [21] [22]. Applications include pharmaceutical purity determinations where dimethyl terephthalate provides reliable reference signals for quantitative analysis. The suitability extends to various deuterated solvents including deuterated chloroform, acetonitrile, methanol, and dimethyl sulfoxide [21] [23].

Relaxation parameters and acquisition conditions have been optimized for quantitative measurements. Relaxation delay times of 20-30 seconds ensure complete spin-lattice relaxation between pulses, enabling accurate integration measurements [20] [22]. The chemical shifts remain consistent across different solvent systems, though minor variations may occur due to solvent effects and hydrogen bonding interactions [23] [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of dimethyl terephthalate reveals characteristic fragmentation pathways that provide structural identification capabilities. Electron ionization mass spectrometry produces a molecular ion at mass-to-charge ratio 194, corresponding to the molecular weight, though this peak typically appears with moderate intensity (28.5% relative abundance) [17] [14] [18].

The base peak in electron ionization spectra consistently appears at mass-to-charge ratio 163, representing loss of a methoxy group (31 mass units) from the molecular ion [25] [17] [14]. This fragmentation follows alpha-cleavage mechanisms typical of ester functional groups. Additional significant fragments include mass-to-charge ratio 135 (loss of 59 mass units, representing complete methoxycarbonyl loss), mass-to-charge ratio 103 (benzoyl cation formation), and mass-to-charge ratio 77 (phenyl cation) [17] [14] [18].

Metastable ion studies have revealed unexpected fragmentation pathways, particularly the loss of methyl radicals leading to mass-to-charge ratio 179 [25] [26]. This process involves complex rearrangement mechanisms initiated by methoxycarbonyl group isomerization followed by multiple hydrogen migrations [25]. The fragmentation ultimately produces protonated 5-carboxyphthalide through a five-step mechanism supported by quantum chemical calculations [25].

Tandem mass spectrometry experiments using collision-induced dissociation provide additional structural confirmation. The fragmentation patterns remain consistent across different ionization methods, though relative intensities may vary [17]. Negative ion mass spectrometry produces characteristic benzoate anions at mass-to-charge ratio 121, providing complementary structural information [27]. These comprehensive fragmentation studies enable unambiguous identification of dimethyl terephthalate in complex mixtures and environmental samples.

Data Tables

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.18 g/mol | Multiple sources |

| Melting Point | 140-142°C (413.8 K) | NIST, Multiple sources |

| Boiling Point | 288°C (561 K) | Multiple sources |

| Heat of Fusion | 31.6-32.1 kJ/mol (159.1 kJ/kg) | NIST, DSC studies |

| Heat of Vaporization | 59.1 kJ/mol (342.5 kJ/kg) | OXXYNOVA, Joback calculation |

| Specific Heat (140°C) | 1.47 kJ/kg·K | OXXYNOVA |

| Specific Heat (141°C) | 1.74 kJ/kg·K | OXXYNOVA |

| Density (20°C, solid) | 1.2-1.35 g/cm³ | Multiple sources |

| Density (150°C, liquid) | 1.08 g/cm³ | OXXYNOVA |

| Vapor Pressure (25°C) | 1.4 Pa (0.01 mmHg) | Multiple sources |

| Vapor Pressure (93°C) | 1.15 mmHg | Multiple sources |

| Flash Point | 151-154°C | Multiple sources |

| Auto-ignition Temperature | 516-520°C | Multiple sources |

| Triple Point Temperature | 413.88 K | Solubility studies |

| Nucleus | Chemical Shift (ppm) | Assignment | Solvent |

|---|---|---|---|

| ¹H NMR | 8.09-8.12 | Aromatic protons (4H) | CDCl₃ |

| ¹H NMR | 3.90-3.96 | Methoxy protons (6H) | CDCl₃ |

| ¹³C NMR | ~165-167 | Carbonyl carbon (C=O) | CDCl₃ |

| ¹³C NMR | ~129-134 | Aromatic carbons | CDCl₃ |

| ¹³C NMR | ~52-53 | Methoxy carbons (OCH₃) | CDCl₃ |

| Fragment m/z | Assignment | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| 194 | Molecular ion [M]⁺ | 28.5 | Molecular ion |

| 163 | Loss of OCH₃ [M-31]⁺ | 100 (base peak) | α-cleavage at ester |

| 135 | Loss of COOCH₃ [M-59]⁺ | 18.2-24.6 | McLafferty rearrangement |

| 103 | Benzoyl cation [C₆H₅CO]⁺ | 11.0-14.7 | Acylium ion formation |

| 77 | Phenyl cation [C₆H₅]⁺ | 4.9-8.2 | Aromatic stabilization |

| 179 | Loss of CH₃ radical [M-15]⁺ | 2.3 (metastable) | Radical loss (metastable) |

| 147 | Phthalic anhydride-related | Variable | Cyclic rearrangement |

| 121 | Benzoate anion [C₆H₅COO]⁻ | Common in negative mode | Negative ionization |

Physical Description

DryPowder; DryPowder, OtherSolid; OtherSolid; PelletsLargeCrystals

WHITE FLAKES.

Color/Form

NEEDLES FROM ETHER

XLogP3

Boiling Point

288.0 °C

288 °C

Flash Point

146 °C OC

308 °F (153 °C) (Open cup)

141 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.5

Density

1.075 g/cu cm at 141 °C

1.2 g/cm³

LogP

log Kow = 2.25

2.35

Appearance

Melting Point

141.0 °C

141 °C

140 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 412 of 531 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 119 of 531 companies with hazard statement code(s):;

H317 (57.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (13.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (28.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.01 mmHg

1.06X10-2 mm Hg at 25 °C

Vapor pressure, Pa at 2.5 °C: 1.4

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

Oxidation of para-xylene or mixed xylene isomers, followed by esterification.

PRODUCT PROFILE: DMT /dimethyl terephthalate/. The traditional process to manufacture /dimethyl terephthalate/ is by esterification of /purified terephthalic acid/ with methanol generated by the catalytic homogeneous oxidation of /paraxylene/. The most widely used technology is based on /paraxylene/ using oxidation and esterification steps. /Paraxylene/ is oxidised in the liquid phase by air in the presence of a cobalt salt catalyst to form an oxidate containing p-toluic acid and monomethyl terephthalate. Esterification is carried out in the presence of methanol to form /dimethyl terephthalate/.

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester: ACTIVE

/POLYESTER/ FIBERS...ARE FORMED OF POLYETHYLENE TEREPHTHALATE. THIS POLYMER IS PRODUCED FROM DIMETHYL TEREPHTHALATE & ETHYLENE GLYCOL...

1978 capacity = 3.2X10+6 tons/year (includes acid)

Clinical Laboratory Methods

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from oxidizers, nitrates, acids and sources of ignition

Dates

Occupational exposure limits for ethyl benzene, dimethyl terephthalate and hydrogen fluoride, and carcinogenicity and reproductive toxicant classifications

Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational HealthPMID: 32794286 DOI: 10.1002/1348-9585.12151

Abstract

A case of hypersensitivity pneumonitis in a worker exposed to terephthalic acid in the production of polyethylene terephthalate

Pietro Sartorelli, Gabriele d'Hauw, Donatella Spina, Luca Volterrani, Maria Antonietta MazzeiPMID: 31691678 DOI: 10.13075/ijomeh.1896.01465

Abstract

Occupational hypersensitivity pneumonitis (OHP) is an interstitial lung disease caused by sensitization to an inhaled antigen. Polyethylene terephthalate (PET) is mainly used for disposable beverage bottles. A clinical case of hypersensitivity pneumonitis (HP) in a 66-year-old patient in the follow-up as a worker formerly exposed to asbestos is presented. At the first visit in 2012 a diagnosis of asbestosis and pleural plaques was formulated. In 2017 the high resolution computed tomography was performed demonstrating a slight progression of the pulmonary fibrosis, while physical examinations revealed inspiratory crackles on auscultation, and lung function tests showed a decreased diffusing capacity for carbon monoxide. The radiological and histological pictures were compatible with HP. From 1992 to 2013 the patient worked in a chemical company that produced PET for disposable beverage bottles. A diagnosis of OHP was made, and the most likely causative agents were terephthalic acid and dimethyl terephthalate. To the best of the authors' knowledge, this is the first report of an OHP case in PET production. Int J Occup Med Environ Health. 2020;33(1):119-23.Potential of esterase DmtH in transforming plastic additive dimethyl terephthalate to less toxic mono-methyl terephthalate

Xiaokun Cheng, Shuangshuang Dong, Dian Chen, Qi Rui, Jingjing Guo, Dayong Wang, Jiandong JiangPMID: 31670182 DOI: 10.1016/j.ecoenv.2019.109848

Abstract

Dimethyl terephthalate (DMT) is a primary ingredient widely used in the manufacture of polyesters and industrial plastics; its environmental fate is of concern due to its global use. Microorganisms play key roles in the dissipation of DMT from the environment; however, the enzymes responsible for the initial transformation of DMT and the possible altered toxicity due to this biotransformation have not been extensively studied. To reduce DMT toxicity, we identified the esterase gene dmtH involved in the initial transformation of DMT from the AOPP herbicide-transforming strain Sphingobium sp. C3. DmtH shows 24-41% identity with α/β-hydrolases and belongs to subfamily V of bacterial esterases. The purified recombinant DmtH was capable of transforming DMT to mono-methyl terephthalate (MMT) and potentially transforming other p-phthalic acid esters, including diallyl terephthalate (DAT) and diethyl terephthalate (DET). Using C. elegans as an assay model, we observed the severe toxicity of DMT in inducing reactive oxygen species (ROS) production, decreasing locomotion behavior, reducing lifespan, altering molecular basis for oxidative stress, and inducing mitochondrial stress. In contrast, exposure to MMT did not cause obvious toxicity, induce oxidative stress, and activate mitochondrial stress in nematodes. Our study highlights the usefulness of Sphingobium sp. C3 and its esterase DmtH in transforming p-phthalic acid esters and reducing the toxicity of DMT to organisms.Enzyme-catalyzed synthesis of aliphatic-aromatic oligoamides

E Stavila, G O R Alberda van Ekenstein, K LoosPMID: 23544613 DOI: 10.1021/bm400243a

Abstract

Enzymatically catalyzed polycondensation of p-xylylenediamine and diethyl sebacate resulted in oligo(p-xylylene sebacamide) with high melting temperatures (223-230 °C) and the enzymatic polycondensation of dimethyl terephthalate and 1,8-diaminooctane leads to oligo(octamethylene terephthalamide) with two melting temperatures at 186 and 218 °C. No oligoamides, but products 1 and 2, were formed from the enzymatic reaction of dimethyl terephthalate and p-xylylenediamine. All reactions were catalyzed by CAL-B, icutinase, or CLEA cutinase. All reactions catalyzed by CAL-B show higher conversion than reactions catalyzed by icutinase or CLEA cutinase. The highest DPmax of 15 was achieved in a one-step and two-step synthesis of oligo(p-xylylene sebacamide) catalyzed by CLEA cutinase.Synthesis and photophysical processes of an anthracene derivative containing hole transfer groups

Haipeng Diao, Liheng FengPMID: 20971035 DOI: 10.1016/j.saa.2010.10.009

Abstract

A novel luminescent compound 9,10-di-(N-carbazovinylene)anthracene (DCVA) was synthesized by Heck reaction of 9,10-dibromoanthracene and N-vinylcarbazole. The structure was characterized by MS, 1H NMR and Elemental analysis. The photoluminescent properties of DCVA have been carefully investigated by UV-vis absorption and fluorescence emission spectra. The results showed that the luminescent quantum yield of DCVA was 0.73 in THF and it emitted blue-light with the band gap of 3.60 eV estimated from the onset absorption. In addition, the light-emission of DCVA can be quenched by electron acceptor (dimethyl terephthalate), however, the fluorescent intensities of DCVA were slowly increased with the addition of electron donor (N,N-dimethylaniline). Furthermore, the molecular interactions of DCVA with fullerene (C60) and carbon nanotubes (CNTs) were also investigated, which indicated the organic luminescent compound can be used as new fluorescent probe.Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural

Joshua J Pacheco, Mark E DavisPMID: 24912153 DOI: 10.1073/pnas.1408345111

Abstract

Terephthalic acid (PTA), a monomer in the synthesis of polyethylene terephthalate (PET), is obtained by the oxidation of petroleum-derived p-xylene. There is significant interest in the synthesis of renewable, biomass-derived PTA. Here, routes to PTA starting from oxidized products of 5-hydroxymethylfurfural (HMF) that can be produced from biomass are reported. These routes involve Diels-Alder reactions with ethylene and avoid the hydrogenation of HMF to 2,5-dimethylfuran. Oxidized derivatives of HMF are reacted with ethylene over solid Lewis acid catalysts that do not contain strong Brønsted acids to synthesize intermediates of PTA and its equally important diester, dimethyl terephthalate (DMT). The partially oxidized HMF, 5-(hydroxymethyl)furoic acid (HMFA), is reacted with high pressure ethylene over a pure-silica molecular sieve containing framework tin (Sn-Beta) to produce the Diels-Alder dehydration product, 4-(hydroxymethyl)benzoic acid (HMBA), with 31% selectivity at 61% HMFA conversion after 6 h at 190 °C. If HMFA is protected with methanol to form methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC), MMFC can react with ethylene in the presence of Sn-Beta for 2 h to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion or in the presence of a pure-silica molecular sieve containing framework zirconium (Zr-Beta) for 6 h to produce MMBC with 81% selectivity at 26% MMFC conversion. HMBA and MMBC can then be oxidized to produce PTA and DMT, respectively. When Lewis acid containing mesoporous silica (MCM-41) and amorphous silica, or Brønsted acid containing zeolites (Al-Beta), are used as catalysts, a significant decrease in selectivity/yield of the Diels-Alder dehydration product is observed.Lack of androgenicity and estrogenicity of the three monomers used in Eastman's Tritan™ copolyesters

Thomas G Osimitz, Melanie L Eldridge, Eddie Sloter, William Welsh, Ni Ai, Gary S Sayler, FuMin Menn, Colleen ToolePMID: 22343188 DOI: 10.1016/j.fct.2012.02.010

Abstract

Eastman Tritan™ copolyester, a novel plastic from Eastman is manufactured utilizing three monomers, di-methylterephthalate (DMT), 1,4-cyclohexanedimethanol (CHDM), and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) in various ratios. As with most any polymer, the monomers along with the high molecular weight oligomers, whose toxicity is most commonly represented by the monomers, make up the predominate amount of free chemicals available for leaching into the environment and/or foods. In light of the high level of public concern about the presence of endocrine (primarily estrogenic) activity ascribed to certain plastics and chemicals in the environment, Tritan's™ monomers were evaluated using QSAR for binding to the androgen receptor and estrogen receptors (alpha and beta) as well as a battery of in vitro and in vivo techniques to determine their potential androgenicity or estrogenicity. The findings were universally negative. When these data are coupled with other in vivo data developed to assess systemic toxicity and developmental and reproductive toxicity, the data clearly indicate that these monomers do not pose an androgenic or estrogenic risk to humans. Additional data presented also support such a conclusion for terephthalic acid (TPA). TPA is also a common polyester monomer and is the main mammalian metabolite formed from DMT.Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand

Zhiqiang Guo, Zhenming Dong, Ruitao Zhu, Shuo Jin, Bo LiuPMID: 17324617 DOI: 10.1016/j.saa.2006.11.042

Abstract

Two 10-hydroxybenzo[h]quinoline metal complexes, bis(10-hydroxybenzo[h]quinolinato) beryllium (Bebq2) and bis(10-hydroxybenzo[h]quinolinato)zincum (Znbq2), have been synthesized. The structure are characterized by 1HNMR, IR and so on. The photophysical processes of Bebq2 and Znbq2 have been carefully investigated by fluorescence spectra. The results show that the compounds emit yellow-green and yellow light. The emission peaks are at 492 and 512 nm, respectively. In addition, the light-emitting can be quenched by electron donor, N,N-dimethylaniline (DMA), and the quenching process follows the Stern-Volmer equation. Furthermore, the molecular interactions of Bebq2 and Znbq2 with electron acceptor, dimethylterephthalate (DMTP), were also carefully investigated. It displayed that the Znbq2 is a potential substitute for Bebq2 as an excellent emitting material.Effect of chronic exposure to two components of Tritan copolyester on Daphnia magna, Moina macrocopa, and Oryzias latipes, and potential mechanisms of endocrine disruption using H295R cells

Sol Jang, Kyunghee JiPMID: 26289545 DOI: 10.1007/s10646-015-1526-5

Abstract

Tritan copolyester is a novel plastic form from Eastman Company utilizing three main monomers, 1,4-cyclohexanedimethanol (CHDM), dimethyl terephthalate (DMT), and 2,2,4,4-tetramethyl-1,3-cyclobutanediol. Despite Tritan has been widely applied for plastic bottles, the effects of long-term exposure to these compounds have seldom been investigated. We investigated chronic effects and endocrine disruption potential of CHDM and terephthalic acid (TPA), main mammalian metabolite formed from DMT, using crustacean Daphnia magna and Moina macrocopa, and freshwater fish (Oryzias latipes). The effects on sex hormone balance and the associated mechanisms were also investigated by use of H295R cells. In chronic toxicity test, D. magna showed significant decrease in reproduction (number of young per female) after exposure to 10 mg/L TPA. In early life stage exposure using O. latipes, significant decrease of juvenile survival and weight were observed in fish exposed to 10 mg/L and ≥1 mg/L CHDM, respectively. Expressions of vtg2 mRNA in fish exposed to CHDM and those of cyp19b, star, cyp17, and cyp19a mRNAs in fish exposed to TPA were significantly up-regulated. The results of H295R cell assay also showed that both chemicals at high concentrations could alter sex hormone production in steroidogenic pathway. The effective concentrations of the tested compounds were several orders of magnitude greater than the concentrations can be detected in ambient waters. Further in vivo and in vitro studies will be needed to investigate the effect of co-polymer on endocrine disruption.Comparison of initial hydrolysis of the three dimethyl phthalate esters (DMPEs) by a basidiomycetous yeast, Trichosporon DMI-5-1, from coastal sediment

Zhu-Hua Luo, Yi-Rui Wu, Ka-Lai Pang, Ji-Dong Gu, Lilian L P VrijmoedPMID: 21626443 DOI: 10.1007/s11356-011-0525-1

Abstract

Dimethyl phthalate esters (DMPEs) are a group of plasticizers commonly detected in the environment with potential adverse human health impact. The degradation of DMPEs by fungal systems has been studied to a limited extent, particularly by yeasts. In this study, a basidiomycetous yeast Trichosporon DMI-5-1 capable of degrading DMPEs was obtained and the degradation pathways were investigated.A DMPE-degrading yeast was isolated from costal sediment by enrichment culture technique and was identified as Trichosporon sp. DMI-5-1 based on microscopic morphology and 18S rDNA sequence. Comparative investigations on biodegradation of three isomers of DMPEs, namely dimethyl phthalate (DMP), dimethyl isophthalate (DMI), and dimethyl terephthalate (DMT), were carried out with this yeast strain. Trichosporon sp. DMI-5-1 could not mineralize DMPEs completely but transform them to respective monomethyl phthalate or phthalic acid. Biochemical degradation pathways for the three DMPE isomers by Trichosporon sp. DMI-5-1 were apparently different. The yeast carried out one-step ester hydrolysis of DMP and DMI to respective monoesters (monomethyl phthalate and monomethyl isophthalate, respectively) and no further metabolism of these two monoesters. Meanwhile, DMT was transformed by the yeast to monomethyl terephthalate and subsequently to terephthalic acid by stepwise hydrolysis of the two ester bonds.

This study shows that different catalytic processes are involved in the transformation of DMPEs by the basidiomycetous yeast Trichosporon sp. DMI-5-1 and suggests that its esterases, responsible for the initial hydrolyzing the two ester bonds of DMPEs, are highly substrate specific.